molecular formula C10H23NO2 B12569776 3,3'-Azanediylbis(3-methylbutan-1-ol) CAS No. 192325-59-0

3,3'-Azanediylbis(3-methylbutan-1-ol)

Cat. No.: B12569776
CAS No.: 192325-59-0
M. Wt: 189.30 g/mol
InChI Key: GLXFDIORWLKFHA-UHFFFAOYSA-N
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Description

3,3'-Azanediylbis(3-methylbutan-1-ol) is a branched diol compound featuring a central azanediyl (NH) group linking two 3-methylbutan-1-ol moieties. The compound’s structure suggests moderate hydrophobicity due to the 3-methylbutanol chains, balanced by hydroxyl groups capable of hydrogen bonding. Such compounds are often used in organic synthesis, pharmaceutical intermediates, or as ligands in coordination chemistry .

Properties

CAS No.

192325-59-0

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol

InChI

InChI=1S/C10H23NO2/c1-9(2,5-7-12)11-10(3,4)6-8-13/h11-13H,5-8H2,1-4H3

InChI Key

GLXFDIORWLKFHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NC(C)(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediylbis(3-methylbutan-1-ol) typically involves the reaction of 3-methylbutan-1-ol with an azanediyl precursor. One common method includes the following steps:

    Reaction of 3-methylbutan-1-ol with an azanediyl precursor: This step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Purification and isolation: The intermediate is then purified and isolated using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Azanediylbis(3-methylbutan-1-ol) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Use of catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Continuous flow reactors: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(3-methylbutan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Yields ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

3,3’-Azanediylbis(3-methylbutan-1-ol) has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Azanediylbis(3-methylbutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Below is a detailed comparison of 3,3'-Azanediylbis(3-methylbutan-1-ol) with structurally or functionally related compounds.

Structural Analogs

Table 1: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features References
3,3'-Azanediylbis(propan-1-ol) C₆H₁₅NO₂ 133.19 Liquid Lab use, 95% purity
2,2'-Azanediylbis(ethanol) C₄H₁₂N₂O₂ 120.15 Liquid Higher polarity, compact structure
3,3'-Azanediylbis(4-hydroxybenzoic acid) (CDT-1) C₁₄H₁₂N₂O₆ 304.26 Solid Aromatic, microbial metabolite
Bis(3-methylbutyl) itaconate C₁₈H₃₀O₄ 310.43 Liquid Bio-based ester, high viscosity
Key Observations :
  • Branching vs. Linearity: The 3-methylbutanol chains in the target compound confer greater hydrophobicity compared to linear analogs like 3,3'-Azanediylbis(propan-1-ol). This may reduce water solubility but enhance compatibility with non-polar solvents .
  • Hydrogen Bonding: Compounds like 2,2'-Azanediylbis(ethanol) have closer hydroxyl groups, enabling stronger intermolecular hydrogen bonding than the target compound’s spaced 3-methylbutanol groups .
  • Aromatic vs. Aliphatic : CDT-1’s aromatic rings and carboxylic acid groups make it more polar and suitable for biological applications (e.g., anti-aging studies in mice), contrasting with the aliphatic nature of the target compound .

Functional Derivatives

Key Observations :
  • Pharmaceutical Relevance : Fluorinated derivatives (e.g., in ) highlight the azanediylbis group’s utility in drug design, though the target compound’s lack of aromaticity may limit such applications .
  • Industrial Use : Bis(3-methylbutyl) itaconate’s bio-based production mirrors the growing interest in sustainable chemistry, where the target compound could serve as a precursor .

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